N,N-dimethyl-1H-pyrazole-1-carboximidamide
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Overview
Description
N,N-dimethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with a carboximidamide group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1H-pyrazole-1-carboximidamide can be synthesized through the reaction of pyrazole with cyanamide in the presence of a suitable catalyst. The reaction typically involves mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . This method is straightforward and cost-effective, making it suitable for both laboratory and industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The process involves large-scale mixing of pyrazole and cyanamide, followed by crystallization and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
N,N-dimethyl-1H-pyrazole-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound acts as a guanylation agent, introducing guanidinium groups into target molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the final guanidylated product .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-1-carboxamidine: This compound is structurally similar but lacks the dimethyl substitution on the pyrazole ring.
3,5-dimethyl-1H-pyrazole-1-carboximidamide: Similar in structure but with additional methyl groups on the pyrazole ring.
Uniqueness
N,N-dimethyl-1H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethyl groups enhances its stability and solubility, making it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N,N-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H10N4/c1-9(2)6(7)10-5-3-4-8-10/h3-5,7H,1-2H3 |
InChI Key |
VSBFQRUHAZHQAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N1C=CC=N1 |
Origin of Product |
United States |
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